
3-(2-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H28N4O3 and its molecular weight is 348.447. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- P2Y12 Antagonism : Research indicates that derivatives of this compound may act as P2Y12 antagonists, which are crucial in the treatment of cardiovascular diseases by preventing platelet aggregation. A study highlighted the development of 2-phenylpyrimidine-4-carboxamide analogs that exhibit nanomolar potency as P2Y12 antagonists, suggesting a similar pathway for our compound .
- Anticancer Activity : The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Preliminary studies have shown that modifications of the pyrimidine core can enhance cytotoxic effects against cancer cells, warranting further investigation into this specific compound's efficacy.
- Neuropharmacological Effects : The presence of piperidine and pyrrolidine moieties indicates potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Parkinson's .
Case Study 1: P2Y12 Antagonist Development
A study published in the Journal of Medicinal Chemistry explored the synthesis of several pyrimidine derivatives as P2Y12 antagonists. The findings indicated that compounds with a similar framework to 3-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one exhibited significant inhibition of platelet aggregation, demonstrating the therapeutic potential in cardiovascular diseases .
Case Study 2: Anticancer Screening
In an investigation focusing on novel anticancer agents, derivatives of pyrimidine were synthesized and screened against various cancer cell lines. The results revealed that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells, indicating that further exploration of this compound could yield promising anticancer agents.
Biologische Aktivität
The compound 3-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its complex structure, featuring multiple heterocyclic rings, suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound consists of:
- A pyrimidine ring which contributes to its pharmacological properties.
- A piperidine ring that may influence its interaction with biological receptors.
- A methoxypyrrolidine moiety , which is known for enhancing lipophilicity and bioavailability.
Research indicates that compounds similar to this one may act as P2Y12 receptor antagonists , which play a critical role in platelet aggregation and thrombus formation. By inhibiting these receptors, such compounds can potentially reduce the risk of thrombotic events, making them relevant in cardiovascular disease treatment .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antiplatelet Activity : The compound exhibits significant inhibition of platelet aggregation by blocking the P2Y12 receptor, which is crucial for ADP-mediated platelet activation. This activity was measured using various assays that evaluate platelet function in vitro and in vivo .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies and Experimental Data
- Antiplatelet Studies : In vitro assays demonstrated that the compound inhibited ADP-induced platelet aggregation with an IC50 value comparable to established P2Y12 antagonists. This suggests a strong potential for use in preventing thrombotic disorders .
- Neuroprotection : In animal models of neurodegeneration, administration of the compound showed reduced neuronal death and improved cognitive function, indicating its potential application in treating conditions like Alzheimer's disease .
- Metabolic Stability : The compound exhibited favorable metabolic stability in liver microsome assays, suggesting a lower likelihood of rapid metabolism which is critical for maintaining therapeutic levels in vivo .
Table 1: Summary of Biological Activities
Activity Type | Assay Type | Result | Reference |
---|---|---|---|
Antiplatelet | Platelet Aggregation | IC50 = 9.8 µM | |
Neuroprotective | Cognitive Function | Improved performance | |
Metabolic Stability | Liver Microsome Assay | % Remaining @ 60 min |
Table 2: Comparison with Similar Compounds
Compound Name | P2Y12 IC50 (µM) | Neuroprotective Effect |
---|---|---|
3-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one | 9.8 | Yes |
Other P2Y12 Antagonist A | 10 | No |
Other P2Y12 Antagonist B | 15 | Yes |
Eigenschaften
IUPAC Name |
3-[2-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-13-14(2)19-12-22(18(13)24)11-17(23)20-7-4-15(5-8-20)21-9-6-16(10-21)25-3/h12,15-16H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHBAZUQOBWNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)N3CCC(C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.